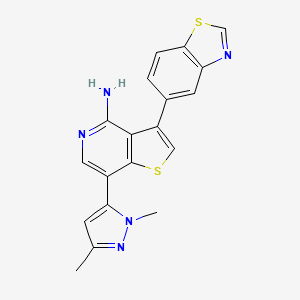
GSK-843
Descripción general
Descripción
“3-(1,3-benzothiazol-5-yl)-7-(1,3-dimethyl-1H-pyrazol-5-yl)thieno[3,2-c]pyridin-4-amine” is a chemical compound with the molecular formula C19H15N5S2 . It is also known by the synonyms GSK-843, 1601496-05-2, GSK’843, and GSK843 . The compound has a molecular weight of 377.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a benzothiazolyl group, a dimethylpyrazolyl group, and a thienopyridinyl group . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical and Chemical Properties Analysis
The compound has several computed properties. It has a XLogP3-AA value of 4, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are both 377.07688785 g/mol . The topological polar surface area is 126 Ų . The compound has a heavy atom count of 26 .Aplicaciones Científicas De Investigación
Inhibición de la Necroptosis
GSK-843 es conocido por inhibir la necroptosis, una forma de muerte celular programada, tanto en células humanas como de ratón. Específicamente, se dirige al bolsillo de unión a ATP de la quinasa 3 de proteína que interactúa con el receptor (RIPK3), interactuando con la región de bisagra para prevenir la muerte celular .
Bloqueo de la Actividad de la Quinasa RIPK3
Como un potente inhibidor de RIPK3, this compound se une al dominio quinasa de RIPK3 con alta afinidad, exhibiendo una IC50 de 8.6 nM. Esta unión inhibe la actividad quinasa crucial para las vías de señalización de la necroptosis con una reactividad cruzada mínima .
Potencial Terapéutico en Enfermedades Inflamatorias
Debido a su función en la inhibición de la necroptosis, this compound tiene un potencial terapéutico en el tratamiento de enfermedades inflamatorias donde la necroptosis está implicada, como la enfermedad de Crohn, la artritis reumatoide y la psoriasis .
Tratamiento del Cáncer
this compound puede tener aplicaciones en el tratamiento del cáncer al prevenir la supervivencia de las células cancerosas que dependen de la evasión de la necroptosis. Al inhibir RIPK3, podría potencialmente inducir la muerte celular en ciertas líneas celulares de cáncer .
Investigación de Enfermedades Neurodegenerativas
La investigación sugiere que la necroptosis juega un papel en enfermedades neurodegenerativas como el Alzheimer y el Parkinson. This compound podría utilizarse para estudiar el impacto de bloquear la necroptosis en estas condiciones .
Estudios de Combinación de Medicamentos
this compound se puede utilizar en combinación con otros medicamentos para estudiar los efectos sinérgicos en las vías de muerte celular, lo que podría conducir a nuevas estrategias terapéuticas para diversas enfermedades .
Mecanismo De Acción
- Inhibition of RIP3 by This compound disrupts this pathway, preventing necroptosis-related diseases .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Propiedades
IUPAC Name |
3-(1,3-benzothiazol-5-yl)-7-(2,5-dimethylpyrazol-3-yl)thieno[3,2-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5S2/c1-10-5-15(24(2)23-10)12-7-21-19(20)17-13(8-25-18(12)17)11-3-4-16-14(6-11)22-9-26-16/h3-9H,1-2H3,(H2,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKSNNJTKPIZKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CN=C(C3=C2SC=C3C4=CC5=C(C=C4)SC=N5)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do inhibitors of RIPK1 and RIPK3 impact cell death and inflammation in the context of abdominal aortic aneurysm?
A1: The research paper [] focuses on identifying a novel class of dual RIP1/RIP3 inhibitors. While the specific compound you mentioned wasn't discussed, the research highlights that these inhibitors effectively impeded cell death and inflammation in mouse models of abdominal aortic aneurysm. This suggests that targeting the necroptosis pathway, potentially via RIPK1 and RIPK3 inhibition, could be a viable therapeutic approach for this condition.
Q2: What is the significance of the RHIM domain in RIPK3, and how is it related to the mechanism of action of proteasome inhibitors in inducing necroptosis?
A2: The research paper [] demonstrates that proteasome inhibitors can induce RIPK3-dependent necroptosis. This process relies on an intact RHIM domain within RIPK3, which is crucial for the interaction with other RHIM-containing proteins and subsequent formation of necrosomes. Disrupting the RHIM domain can shift the cell death pathway towards apoptosis even in the presence of proteasome inhibitors, highlighting the importance of this domain for necroptosis induction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


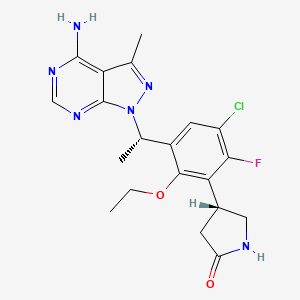
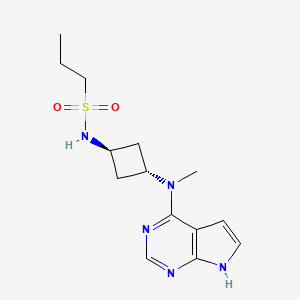

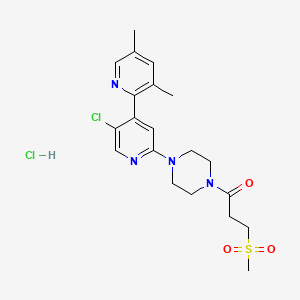
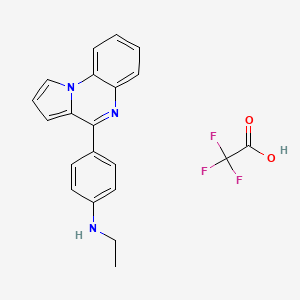
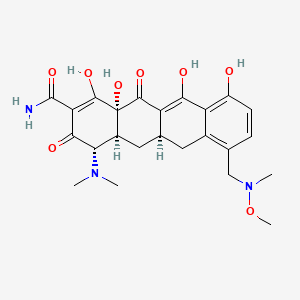
![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)

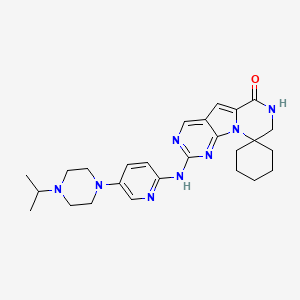
![2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride](/img/structure/B560420.png)
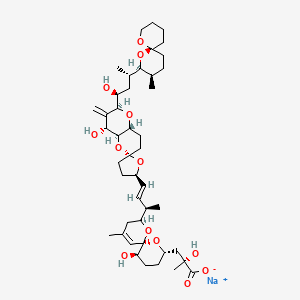
![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)

![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)
